1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-7-8-15(2)19(11-14)22-10-9-20-12-16(13-21)17-5-3-4-6-18(17)20/h3-8,11-13H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHRLCVKJYMWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the 2,5-dimethylphenoxyethyl group and the carbaldehyde functionality. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
Aldehyde Group Reactivity
The carbaldehyde group at position 3 drives nucleophilic addition and redox transformations:
Indole Ring Reactivity
Electrophilic substitution occurs at positions 4–7 of the indole ring, influenced by the electron-donating phenoxyethyl group:
Phenoxyethyl Substituent Reactivity
The 2,5-dimethylphenoxyethyl chain undergoes selective modifications:
Condensation Reactions
The aldehyde participates in cyclocondensations to form heterocycles:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
Photochemical Reactions
UV-induced reactivity observed in specialized studies:
| Reaction Type | Conditions | Product | Mechanism |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (254 nm), dichloromethane | Indole-fused cyclobutane derivatives | Stereo-specific dimerization |
Key Mechanistic Insights:
- Electronic Effects : The 2,5-dimethylphenoxyethyl group enhances electron density at position 2 of the indole ring, reducing electrophilic substitution at this site .
- Steric Hindrance : Bulky substituents on the phenoxy group limit reactivity at position 1, favoring transformations at positions 5 and 6 .
- Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions, while nonpolar solvents favor electrophilic substitutions .
Stability Considerations:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. Preliminary studies suggest that 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against several bacterial strains, indicating its possible use as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Investigation into neuroprotective properties has revealed that this compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease research.
Applications in Medicinal Chemistry
This compound serves as a scaffold for designing new drugs targeting various diseases. Its structural characteristics allow for modifications that can enhance efficacy and selectivity towards specific biological targets.
Material Science Applications
Due to its unique electronic properties, this compound may find applications in material science, particularly in organic electronics and photonic devices where indole derivatives are explored for their conductivity and light-emitting properties.
Study on Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent.
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that it possesses notable antibacterial activity, warranting further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The indole core allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Indole Derivatives
Key analogs and their structural distinctions:
Key Observations :
- Substituent Flexibility: The target compound’s phenoxyethyl chain provides conformational flexibility compared to rigid benzyl groups in analogs like SY095952 . This may enhance binding to hydrophobic pockets in biological targets.
- Positional Isomerism: The 2,5-dimethylphenoxy group in the target compound vs. 3,5-dimethylphenoxy in the analog alters electronic distribution. The 2,5-substitution may reduce steric hindrance near the indole core, favoring interactions with planar active sites.
Research and Methodological Considerations
- Dose-Effect Analysis : Methods like Litchfield-Wilcoxon’s graphic approximation could evaluate potency differences between analogs, though specific data are absent in provided evidence.
- Heterogeneity Testing : The same method allows detection of poorly fitted dose-response curves, critical for comparing analogs with subtle structural variations.
Biological Activity
1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole class, characterized by its unique structure featuring an indole core linked to a phenoxyethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer and infectious disease research.
Chemical Structure and Properties
- Molecular Formula : C19H19NO2
- Molecular Weight : 293.366 g/mol
- Functional Groups : The compound contains an aldehyde group at the 3-position of the indole ring, which contributes to its reactivity and biological interactions.
The presence of the 2,5-dimethylphenoxy group enhances its steric and electronic properties, potentially influencing its biological activity.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety allows for high-affinity binding to these targets, modulating their activity. The specific pathways affected depend on the target proteins involved:
- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function.
- Receptor Binding : The compound may interact with serotonin receptors and other neurotransmitter systems, influencing neurochemical pathways.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through modulation of apoptotic pathways and cell cycle regulation. For example, it has shown promise in reducing viability in various cancer cell lines.
- Antimicrobial Effects : There is evidence indicating potential antimicrobial activity against certain bacterial strains, suggesting applications in treating infections.
- Anti-inflammatory Activity : Similar compounds within the indole family have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and oxidative stress markers.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study: Anticancer Activity
In a recent study examining the anticancer properties of indole derivatives, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.
Case Study: Antimicrobial Activity
A comparative analysis of several indole derivatives demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. Key Considerations :
- Excess NaH (1.8 equiv.) ensures complete deprotonation, minimizing byproducts.
- DMF acts as both solvent and catalyst in SN2 reactions by stabilizing intermediates .
Basic: Which analytical techniques are most effective for structural characterization?
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles, torsion angles (e.g., C8–C9–C10–C11 = −177.9°), and confirms regiochemistry of substitution . Software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard .
- NMR Spectroscopy :
- ¹H NMR : Diagnostic signals include the indole H-2 proton (δ 7.45 ppm, singlet) and aldehyde proton (δ 10.2–10.5 ppm) .
- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while the indole C-3 carbon (adjacent to the aldehyde) resonates at δ 125–130 ppm .
- HR-ESI-MS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₀NO₂: 318.1494) .
Advanced: How can researchers address contradictions in spectroscopic data during characterization?
- Scenario : Discrepancies in ¹H NMR integration ratios or unexpected splitting patterns.
- Resolution :
- Solvent Effects : DMSO-d₆ may cause peak broadening due to hydrogen bonding with the aldehyde group. Compare data in CDCl₃ for sharper signals .
- Dynamic Effects : Rotameric equilibria in the 2-(2,5-dimethylphenoxy)ethyl side chain can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) collapses splitting by accelerating conformational exchange .
- Crystallographic Validation : SCXRD data (e.g., R factor < 0.05) can resolve ambiguities in regiochemistry or stereochemistry .
Advanced: What strategies optimize reaction yields during SN2 alkylation?
- Low Yield Causes :
- Incomplete Deprotonation : Use freshly opened NaH and anhydrous DMF to maintain reactivity .
- Competitive Elimination : Lower temperatures (0°C) favor SN2 over E2 pathways.
- Mitigation :
- Add alkylating agent (e.g., bromoethyl ether) slowly to avoid local overheating.
- Monitor reaction progress via TLC (petroleum ether:ethyl acetate = 4:1, Rf ~0.5) .
Advanced: How is this compound applied in pharmacological research?
Q. Biological Relevance :
- Derivatives show binding affinity to Rab7 GTPase (a target in lysosomal storage disorders) due to the indole scaffold’s planar structure and hydrophobic side chain .
Advanced: How to resolve discrepancies in X-ray data refinement?
- Common Issues : High R factors (>0.10) or unrealistic thermal parameters.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
